Fmoc-Leu-OH-15N

Vue d'ensemble

Description

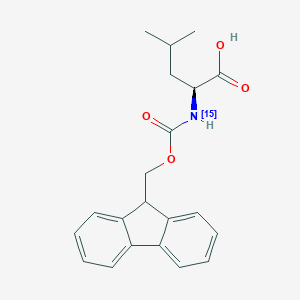

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N: is a labeled amino acid derivative used in peptide synthesis. The compound is isotopically labeled with nitrogen-15, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during peptide synthesis, making it a crucial reagent in the field of biochemistry and molecular biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N typically involves the following steps:

Fmoc Protection: The amino group of L-leucine-15N is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-leucine-15N are reacted with 9-fluorenylmethoxycarbonyl chloride under controlled conditions.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for subsequent coupling.

Reagents/Conditions :

- 20–40% piperidine in DMF (5–30 minutes, room temperature) .

- Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

Key Data :

- Deprotection efficiency exceeds 99% within 10 minutes, as confirmed by UV monitoring (λ = 301 nm) .

- Isotopic labeling (15N) does not alter reaction kinetics compared to unlabeled analogs .

Peptide Coupling Reactions

The deprotected amino group reacts with activated carboxyl groups of incoming amino acids to form peptide bonds.

Activation Methods :

| Reagent System | Solvent | Coupling Time | Yield | Source |

|---|---|---|---|---|

| DIC/HOBt | DMF | 40–60 min | >95% | |

| HATU/DIPEA | DMF | 20–40 min | 98–99% | |

| PyBOP/HOBt | DMF | 30–60 min | 90–95% |

Mechanistic Insights :

- Carbodiimide-based activators (e.g., DIC) form active esters with HOBt, minimizing racemization .

- Microwave-assisted coupling reduces reaction time to 10–20 minutes without compromising yield .

Side-Chain Modifications

The leucine side chain (isobutyl group) is chemically inert under standard SPPS conditions but can participate in post-synthetic modifications.

Examples :

- Sulfonylation : Reacts with sulfonyl chlorides (e.g., 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride) in DMF with DMAP/DIPEA to introduce sulfonamide linkages .

- Click Chemistry : Alkyne-functionalized derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Cleavage from Solid Support

After peptide assembly, Fmoc-Leu-OH-15N is cleaved from resin under acidic conditions.

Cleavage Cocktails :

| Reagent Mix (v/v) | Time | Temperature | Purity | Source |

|---|---|---|---|---|

| TFA/H2O/TIS (95:2.5:2.5) | 2 hr | RT | >90% | |

| TFA/phenol/H2O (88:6:4) | 4 hr | RT | 85–90% |

Post-Cleavage Analysis :

- Reverse-phase HPLC confirms isotopic enrichment (15N) via mass shift (M+1) .

- LC-MS/MS validates peptide integrity and isotopic labeling efficiency .

Stability and Side Reactions

Applications De Recherche Scientifique

Scientific Research Applications

1. Peptide Synthesis:

- Fmoc-Leu-OH-15N is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during coupling reactions, facilitating the sequential addition of amino acids to form peptides.

- The nitrogen-15 label allows for enhanced tracking of peptides during synthesis and analysis.

2. Proteomics:

- In proteomic studies, this compound aids in the detailed analysis of protein expression and modifications. The isotopic labeling enables the identification and quantification of peptides within complex biological mixtures.

3. Drug Development:

- This compound plays a crucial role in drug development by providing insights into peptide interactions with potential therapeutic targets. It helps in understanding pharmacokinetics and the metabolism of peptide-based drugs.

4. Metabolic Studies:

- This compound is utilized to study protein metabolism and amino acid dynamics. The stable nitrogen isotope allows researchers to trace the incorporation of leucine into proteins and assess metabolic pathways in vivo.

5. Structural Biology:

- The compound facilitates structural studies through NMR spectroscopy. The unique NMR signals from nitrogen-15 enable researchers to investigate the conformation and dynamics of peptides and proteins.

Case Studies

1. Protein Interaction Studies:

- A study demonstrated that isotopically labeled peptides synthesized from this compound were used to analyze protein-protein interactions. The isotopic labeling allowed for detailed tracking of metabolic pathways, revealing critical information about protein functions within cells.

2. Metabolic Pathway Analysis:

- Research involving nitrogen-15 labeled leucine has shown its utility in understanding metabolic processes. By tracking the incorporation of this compound into metabolic pathways, researchers gained insights into amino acid metabolism and protein turnover rates.

Mécanisme D'action

The primary mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparaison Avec Des Composés Similaires

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-13C,15N: This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic information for NMR studies.

N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, but with valine as the amino acid.

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: This compound uses phenylalanine instead of leucine, offering different structural and functional properties.

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides valuable insights in NMR studies. Its use in peptide synthesis and the ability to selectively deprotect the Fmoc group make it a versatile and essential reagent in various fields of research .

Activité Biologique

Overview

Fmoc-Leu-OH-15N, or N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, is a derivative of the amino acid leucine that is isotopically labeled with nitrogen-15. This compound is primarily utilized in peptide synthesis and plays a significant role in various biochemical pathways, particularly in the study of protein interactions and enzyme mechanisms. Its unique properties make it valuable for applications in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Target of Action : this compound serves as a temporary protecting group for the amine at the N-terminus during Solid Phase Peptide Synthesis (SPPS). This protection prevents unwanted side reactions during peptide bond formation, allowing for the selective attachment of other amino acids.

Mode of Action : The Fmoc group can be removed using a base such as piperidine, yielding the free amino group of L-leucine-15N, which can then participate in coupling reactions to form peptides. The incorporation of this compound into peptide sequences is crucial for synthesizing biologically active peptides that can modulate physiological processes.

This compound interacts with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways : It may alter signaling cascades by modifying protein interactions.

- Gene Expression : The compound can induce changes in gene expression profiles through its interactions with transcription factors.

- Cellular Metabolism : It affects metabolic pathways by modulating enzyme activities.

Research Findings

Recent studies highlight the biological activity of this compound in various contexts:

-

Protein Labeling for NMR Studies :

- This compound is extensively used to create isotopically labeled proteins for NMR spectroscopy, allowing researchers to study protein structure and dynamics with high precision.

- Peptide Synthesis Applications :

-

Cellular Effects :

- In laboratory settings, the compound's effects on cellular processes are complex and multifaceted. For instance, it has been observed to influence cell function and viability depending on its concentration and exposure duration.

Case Study 1: Protein Interaction Studies

A study utilized this compound to investigate the binding affinities of various peptides to target proteins. The isotopic labeling allowed for detailed analysis via NMR spectroscopy, revealing critical insights into the dynamics of protein-ligand interactions.

Case Study 2: Enzyme Mechanism Elucidation

Research involving this compound demonstrated its role in elucidating enzyme mechanisms by providing a means to track changes in enzyme conformation upon substrate binding. This was particularly useful in understanding allosteric regulation mechanisms.

Dosage Effects and Stability

The effects of this compound can vary significantly based on dosage:

- Low Doses : Typically promote favorable interactions and cellular responses.

- High Doses : Can lead to toxicity or adverse effects due to excessive interference with normal cellular functions.

Temporal effects also play a crucial role; stability and degradation rates can influence experimental outcomes over time.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-VIKCBUFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583866 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200937-57-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.